molecular formula C11H3Br4N3O2 B560645 tBID

tBID

Cat. No.: B560645
M. Wt: 528.78 g/mol
InChI Key: ZQXVUBDNHQEMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Truncated BID (tBID) is a pro-apoptotic protein that plays a crucial role in the intrinsic pathway of apoptosis. It is derived from the full-length BID protein, which is a member of the Bcl-2 family. Upon activation by caspase-8, BID is cleaved to form this compound, which then translocates to the mitochondria to initiate the apoptotic process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tBID involves the cleavage of full-length BID by caspase-8. This enzymatic reaction is typically carried out under physiological conditions, with the presence of caspase-8 and BID in a suitable buffer solution .

Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. recombinant DNA technology can be employed to produce this compound in large quantities. This involves cloning the BID gene into an expression vector, transforming it into a suitable host (such as E. coli), and inducing the expression of the protein. The expressed protein is then purified using affinity chromatography .

Chemical Reactions Analysis

Scientific Research Applications

tBID has numerous applications in scientific research, particularly in the fields of apoptosis, cancer research, and drug development. It is used to study the mechanisms of cell death and to identify potential therapeutic targets for cancer treatment. Additionally, this compound is employed in the development of anticancer drugs that can modulate its activity to induce apoptosis in cancer cells .

Mechanism of Action

tBID exerts its effects by translocating to the mitochondria and interacting with other Bcl-2 family proteins, such as Bax and Bak. This interaction leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane. The formation of these pores results in the release of cytochrome c from the mitochondria, which then activates the caspase cascade and leads to apoptosis . The key molecular targets of this compound include the mitochondrial outer membrane and the proteins Bax and Bak .

Comparison with Similar Compounds

tBID is unique among the Bcl-2 family proteins due to its specific role in linking the extrinsic and intrinsic pathways of apoptosis. Similar compounds include other pro-apoptotic Bcl-2 family members, such as Bax, Bak, and Bim. this compound is distinct in its ability to be activated by caspase-8 and its subsequent translocation to the mitochondria .

List of Similar Compounds:
  • Bax
  • Bak
  • Bim

Biological Activity

tBID, a member of the BCL-2 protein family, plays a crucial role in the regulation of apoptosis, or programmed cell death. This protein is particularly notable for its dual function as both a signal transducer and an effector in the apoptotic process. Recent research has illuminated its mechanisms of action and potential therapeutic applications, particularly in cancer treatment and infectious diseases.

This compound is generated from the cleavage of BID by caspases in response to pro-apoptotic signals. Once activated, this compound translocates to the mitochondria, where it interacts with BAK and BAX proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytosol. This process is critical for the activation of downstream caspases that execute cell death.

Key Findings:

  • Mitochondrial Interaction : this compound binds to BAK, promoting its oligomerization and facilitating cytochrome c release, which is essential for apoptosis .
  • Independence from Other Pathways : Apoptosis triggered by this compound can occur independently of other known apoptotic pathways, suggesting its potential as a therapeutic target when traditional pathways are compromised .
  • Role in Infection : Activating this compound has been shown to combat infections such as Shigella flexneri, highlighting its role beyond apoptosis in immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, demonstrating its significance in various contexts:

  • Cancer Research :
    • A study published in The EMBO Journal demonstrated that this compound can effectively induce apoptosis in leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .
    • Another investigation indicated that manipulating this compound levels could enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .
  • Infectious Diseases :
    • Research has shown that this compound activation can lead to enhanced apoptosis during bacterial infections, providing a new avenue for treating infections where traditional apoptotic pathways are ineffective .

Data Summary

The following table summarizes key research findings related to this compound's biological activity:

Study ReferenceFocus AreaKey Findings
Cancer ApoptosisThis compound induces apoptosis in leukemia cells independent of other pathways.
Mitochondrial FunctionThis compound activates BAK oligomerization leading to cytochrome c release.
Infection ResponseActivation of this compound combats Shigella flexneri infections by inducing apoptosis.

Implications for Therapeutics

The discovery that this compound functions as an effector of apoptosis opens new possibilities for therapeutic interventions:

  • Cancer Treatment : Targeting this compound could provide a novel strategy for inducing apoptosis in cancer cells resistant to conventional therapies.
  • Infectious Disease Management : Enhancing this compound activity may improve outcomes in infections where traditional apoptotic pathways are not activated.

Properties

IUPAC Name

4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVUBDNHQEMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3Br4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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